4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-
CAS No.: 61727-07-9
Cat. No.: VC17324645
Molecular Formula: C12H10N2O2S2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61727-07-9 |
---|---|
Molecular Formula | C12H10N2O2S2 |
Molecular Weight | 278.4 g/mol |
IUPAC Name | 2-methylsulfanyl-5-phenylsulfanylpyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H10N2O2S2/c1-17-12-13-7-9(10(14-12)11(15)16)18-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Standard InChI Key | BGIFQPLDWJDWRQ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. The molecular formula C₁₃H₁₂N₂O₂S₂ reflects the presence of sulfur atoms from the methylthio (-SMe) and phenylthio (-SPh) substituents, alongside a carboxylic acid (-COOH) group at the 4-position. The methylthio group introduces electron-withdrawing characteristics, while the phenylthio moiety contributes steric bulk and potential π-π stacking interactions .
The compound’s melting and boiling points remain underexplored in the literature, but analogous pyrimidine derivatives exhibit melting points ranging from 38–40°C for esters and higher temperatures for carboxylic acids due to hydrogen bonding . The sulfur atoms likely enhance lipophilicity, impacting solubility in polar solvents. Computational predictions suggest a boiling point exceeding 300°C, consistent with similar high-molecular-weight heterocycles .
Synthetic Methodologies
Nucleophilic Substitution Reactions
The synthesis of 4-pyrimidinecarboxylic acid derivatives often begins with functionalized pyrimidin-2(1H)-ones. For example, 4-(iodomethyl)pyrimidines react with thiol-containing nucleophiles under basic conditions to introduce sulfur-based substituents . A representative procedure involves:
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Preparation of 4-(Iodomethyl)pyrimidine Precursors: Reacting 4-(trifluoromethyl)pyrimidin-2(1H)-one with iodomethane in acetonitrile under reflux yields 4-(iodomethyl)-2-(methylthio)pyrimidine intermediates .
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Thiol Group Incorporation: Treating the iodomethyl intermediate with methylthiolate (MeS⁻) or phenylthiolate (PhS⁻) in acetone at elevated temperatures facilitates nucleophilic displacement of iodide, installing the desired thioether groups .
Reaction optimization studies demonstrate that solvents like acetone or acetonitrile and temperatures between 25–80°C achieve yields of 70–90% . For instance, refluxing in acetone for 1 hour affords the product in 90% yield, whereas room-temperature reactions drop to 63% .
Carboxylic Acid Formation
The carboxylic acid moiety is typically introduced via hydrolysis of ester precursors. Ethyl 4-pyrimidinecarboxylates, synthesized through esterification of pyrimidinecarboxylic acids with ethanol under acidic conditions, undergo saponification using aqueous NaOH or LiOH to yield the free acid . Spectral monitoring via ¹H NMR confirms complete de-esterification by the disappearance of ethyl group signals (δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂) .
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of related pyrimidinecarboxylic acids reveal distinct aromatic proton environments. For example, 2-methyl-4-phenyl-5-pyrimidinecarboxylic acid exhibits a singlet at δ 8.12 ppm for the pyrimidine H-6 proton and multiplet signals between δ 7.52–8.09 ppm for phenyl substituents . The methylthio group’s protons resonate as a singlet near δ 2.61 ppm .
¹³C NMR data further corroborate structural assignments. The carboxylic acid carbon appears at δ ~168 ppm, while the thiomethyl carbon resonates at δ ~14 ppm . ¹⁹F NMR is employed for fluorinated analogs but is irrelevant to this compound .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of 2-(methylthio)-4-phenylpyrimidine derivatives shows precise molecular ion peaks. For instance, C₁₈H₁₂Cl₄F₃N₄OS exhibits a calculated [M+H]⁺ of 528.9438, matching experimental values within 0.0054 Da . These results validate the molecular formula and substitution pattern .
Comparative Analysis with Analogous Compounds
The table highlights how substituents influence reactivity and bioactivity. Fluorinated analogs, for instance, exhibit enhanced electrophilicity, facilitating nucleophilic substitutions .
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